Product packaging for L-METHIONINE-N-FMOC (METHYL-13C)(Cat. No.:)

L-METHIONINE-N-FMOC (METHYL-13C)

Cat. No.: B1579905
M. Wt: 372.44
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of L-METHIONINE-N-FMOC (METHYL-13C) as a Research Tool

L-METHIONINE-N-FMOC (METHYL-13C) is a highly specialized chemical reagent designed for specific applications in peptide chemistry and analysis. The compound's structure is key to its function, combining three critical components:

L-Methionine : An essential sulfur-containing amino acid that is a fundamental building block of proteins. medchemexpress.com Its methyl group is an important donor in numerous biological methylation reactions. fishersci.com

Methyl-13C : A stable isotope label specifically placed on the terminal methyl group of the methionine side chain. This specific labeling provides a sensitive probe for NMR spectroscopy and a distinct mass signature for mass spectrometry. fishersci.comnih.gov

N-Fmoc (9-fluorenylmethyloxycarbonyl) : A protecting group attached to the amino terminus of the methionine. chemimpex.com The Fmoc group is base-labile and is a cornerstone of modern solid-phase peptide synthesis (SPPS), where it prevents unwanted reactions at the amino group during the sequential addition of amino acids to a growing peptide chain. chemimpex.comisotope.com

The combination of these features makes L-METHIONINE-N-FMOC (METHYL-13C) a protected amino acid used primarily to synthesize isotopically labeled peptides. isotope.com These custom-synthesized peptides containing a ¹³C-labeled methionine at a specific position are invaluable reagents for quantitative proteomics and biomolecular NMR. isotope.com

Table 1: Properties of L-METHIONINE-N-FMOC (METHYL-13C)

PropertyValue
SynonymFmoc-L-methionine (methyl-¹³C)
Molecular FormulaC₂₀H₂₃NO₄S (with ¹³C at the methyl position)
Molecular Weight372.44 g/mol
CAS Number (Labeled)2483735-39-1 isotope.com
CAS Number (Unlabeled)71989-28-1 isotope.com
Isotopic Purity≥99% ¹³C isotope.com
Chemical Purity≥98% isotope.com

Scope and Objectives of Academic Research Utilizing L-METHIONINE-N-FMOC (METHYL-13C)

The primary purpose of using L-METHIONINE-N-FMOC (METHYL-13C) in academic research is to create bespoke, isotopically labeled peptides for use as highly specific analytical tools. These synthetic peptides enable researchers to achieve several key objectives that would be difficult or impossible with other methods.

Quantitative Proteomics and Protein Quantification : A major application is the creation of heavy-labeled peptide standards for targeted mass spectrometry. isotope.com Researchers synthesize a peptide that is an exact replica of a segment of their protein of interest, but with the ¹³C-labeled methionine. This heavy peptide is then added in a known quantity (spiked) into a complex biological sample, such as cell lysate or tissue extract. nih.gov During mass spectrometry analysis, the heavy-labeled and the natural light peptide are chemically identical but easily distinguished by their mass difference. By comparing the signal intensities, researchers can calculate the precise, absolute quantity of the native protein in their sample. This "spike-in" approach is particularly valuable when metabolic labeling of an entire organism or tissue is not feasible. nih.gov

Structural Biology and Biomolecular NMR : The ¹³C-methyl label is a powerful probe for NMR spectroscopy, especially for studying large proteins and protein complexes. isotope.comnih.gov While direct metabolic labeling of proteins with ¹³C-methyl methionine is common nih.gov, L-METHIONINE-N-FMOC (METHYL-13C) allows for the synthesis of specific peptide fragments. These labeled peptides can be used to study peptide-protein interactions, map binding sites, or investigate the structure and dynamics of the peptide itself when bound to a larger biological partner. nih.gov The simplified signal from the single ¹³C-methyl group helps to overcome the spectral complexity often encountered in NMR studies of large molecules. nih.govnih.gov

Drug Development and Peptide Therapeutics : In pharmaceutical research, this compound is used to build modified versions of therapeutic peptides. chemimpex.com The isotopic label can serve as a tracer to study the peptide's metabolic fate, stability, and engagement with its biological target without altering its chemical properties. This aids in the rational design and optimization of new peptide-based drugs. chemimpex.com

Table 2: Research Applications and Objectives

Research FieldPrimary ObjectiveInformation Gained
Quantitative ProteomicsTo create a heavy-labeled internal standard for mass spectrometry. nih.govisotope.comAbsolute quantification of a specific target protein in a complex biological sample.
Structural Biology (NMR)To synthesize a peptide with a ¹³C-methyl probe for NMR analysis. nih.govInsights into peptide-protein interactions, binding interfaces, and the conformation of the peptide.
Drug DevelopmentTo build labeled therapeutic peptides for metabolic and target engagement studies. chemimpex.comData on the stability, metabolism, and mechanism of action of peptide-based drugs.

Properties

Molecular Weight

372.44

Purity

98%

Origin of Product

United States

Synthetic Methodologies for L Methionine N Fmoc Methyl 13c

Principles of Fmoc-Protecting Group Chemistry in Amino Acid Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group widely used in peptide synthesis. wikipedia.org Its popularity stems from its stability under acidic and hydrolytic conditions, while being readily cleaved by mild bases like piperidine, ensuring that other protecting groups and sensitive functionalities on the amino acid remain intact. wikipedia.orgaltabioscience.com This orthogonality is a significant advantage in the multi-step process of solid-phase peptide synthesis (SPPS). altabioscience.com

The primary role of the Fmoc group is to temporarily block the α-amino group of an amino acid. altabioscience.comcreative-peptides.com This prevents unwanted side reactions and polymerization during the formation of peptide bonds. altabioscience.com The Fmoc group is typically introduced by reacting the amino acid with Fmoc-chloride under Schotten-Baumann conditions or anhydrous conditions. total-synthesis.com

In the context of synthesizing L-METHIONINE-N-FMOC (METHYL-13C), the Fmoc group protects the nitrogen of the amino group, allowing for selective modifications and reactions at other parts of the molecule, such as the introduction of the methyl-¹³C label. chemimpex.com The deprotection of the Fmoc group is often monitored by UV spectroscopy, as the cleavage by-product, dibenzofulvene, is UV-active. wikipedia.org

Strategies for Methyl-¹³C Isotopic Enrichment

The introduction of a ¹³C isotope at the methyl group of methionine is a key step that enables its use in various analytical techniques, particularly nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov This specific labeling provides a sensitive probe to study protein structure and function. nih.gov

The synthesis of L-Methionine (methyl-¹³C) precursors often involves the use of ¹³C-labeled methylating agents. A common and cost-effective precursor is iodomethane-¹³C. nih.gov General strategies for creating isotopically labeled amino acids often start with simpler, commercially available labeled compounds. For instance, labeled glycine (B1666218) or other small molecules can serve as the foundation for building more complex amino acids. tandfonline.comacs.org

In a specific synthetic route, an N-phthaloyl (NPhth) protected L-alanine derivative bearing an 8-aminoquinoline (B160924) amide as a directing group can be utilized. nih.gov This intermediate then reacts with iodomethane-¹³C to introduce the labeled methyl group. nih.gov Subsequent steps are required to deprotect the functional groups and achieve the final L-Methionine (methyl-¹³C) product. nih.gov

Another approach involves the use of α-keto acid precursors. For example, specific α-keto acids can be used to selectively introduce ¹³C-labeled methyl groups into amino acids like isoleucine, leucine, and valine. ckisotopes.com While not directly for methionine, this highlights a broader strategy in labeled amino acid synthesis.

A powerful and increasingly utilized method for isotopic labeling is the palladium-catalyzed C(sp³)–H functionalization. rsc.orgrhhz.net This approach allows for the direct introduction of functional groups, including isotopically labeled ones, at specific C-H bonds, which are typically unreactive. rhhz.net

For the synthesis of ¹³C methyl-labeled amino acids, a palladium catalyst can be used in conjunction with a directing group to achieve high regioselectivity. nih.govrhhz.net For instance, an 8-aminoquinoline group attached to the C-terminus of an amino acid derivative can direct the palladium catalyst to a specific C(sp³)–H bond for methylation. nih.gov This method has been successfully applied to synthesize ¹³C methyl-labeled valine and isoleucine and can be extended to other amino acids like methionine. rsc.org The use of a transient directing group, such as an amino acid, can also facilitate this type of transformation. nih.govchemrxiv.org

The key advantage of this methodology is its efficiency and versatility, enabling the synthesis of a variety of isotopically labeled amino acids that are not readily accessible through metabolic pathways, especially in mammalian cells. rsc.org

Once the L-Methionine (methyl-¹³C) has been synthesized, the Fmoc protecting group is introduced to the α-amino group. This is a crucial step for its subsequent use in solid-phase peptide synthesis (SPPS). altabioscience.comchemimpex.com The reaction typically involves treating the labeled amino acid with Fmoc-chloride or a similar Fmoc-donating reagent in the presence of a base. total-synthesis.com

The resulting Fmoc-L-Methionine (methyl-¹³C) is a stable, crystalline solid that can be easily purified and stored. altabioscience.com The presence of the Fmoc group makes the amino acid soluble in organic solvents commonly used in SPPS and ensures that the α-amino group does not participate in unwanted reactions during peptide chain elongation. altabioscience.com The final product is a valuable building block for creating peptides and proteins with a specific isotopic label at the methionine residue, enabling detailed structural and functional studies. chemimpex.com

General Considerations in Stereoselective Synthesis of Labeled Amino Acids

Maintaining the correct stereochemistry is paramount in the synthesis of biologically active molecules like amino acids. tandfonline.comacs.org For L-amino acids, the chiral center at the α-carbon must be preserved throughout the synthetic sequence.

Several strategies are employed to ensure stereoselectivity:

Chiral Precursors: Starting with a chiral precursor, such as a naturally occurring L-amino acid, is a common approach. nih.govacs.org Subsequent reactions are then designed to avoid racemization of the chiral center.

Asymmetric Catalysis: The use of chiral catalysts can induce stereoselectivity in a reaction. For example, catalytic asymmetric hydrogenation is a technique used to introduce a chiral center with high enantiopurity. acs.org

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. After the desired stereochemistry is achieved, the auxiliary is removed.

In the context of L-METHIONINE-N-FMOC (METHYL-13C) synthesis, preventing the erosion of diastereoselectivity at epimerizable stereogenic carbons during the removal of protecting groups is a critical step. nih.gov This often requires the use of mild reaction conditions. nih.gov

Applications in Structural Biology and Nuclear Magnetic Resonance Nmr Spectroscopy

Strategic Utility of L-METHIONINE-N-FMOC (METHYL-13C) for Protein NMR Studies

The introduction of a ¹³C-labeled methyl group on methionine residues offers several distinct advantages for protein NMR studies, surmounting challenges associated with high molecular weight systems and spectral complexity.

Isotopic Labeling for High Molecular Weight Protein Systems

The relatively low natural abundance of methionine (around 2.4%) in proteins can be advantageous, as it reduces the likelihood of spectral overlap compared to more common aliphatic residues. portlandpress.com This simplifies the resulting NMR spectra, making assignments and interpretation more straightforward.

Methyl Group Labeling for Simplified and Enhanced NMR Signals

The methyl group of methionine serves as an excellent probe for protein interactions and dynamics due to its favorable NMR relaxation properties, which result in sharp signals in both ¹H and ¹³C NMR spectra. nih.govacs.org The threefold proton multiplicity of a methyl group inherently enhances the sensitivity of the NMR signal. nih.gov When combined with a ¹³C label, it allows for the use of powerful heteronuclear NMR experiments.

Selective labeling of methionine methyl groups provides greatly simplified spectra, showing only a fraction of the cross-peaks observed in fully labeled proteins. researchgate.net This reduction in spectral complexity is a significant advantage, particularly for large proteins where extensive signal overlap is a major obstacle. The methyl groups resonate in a relatively uncrowded region of the 2D [¹H, ¹³C] spectrum, further minimizing signal overlap. nmr-bio.com

Advanced Spectroscopic Characterization and Resonance Assignment Methodologies

The ¹³C label on the methionine methyl group enables the use of a variety of advanced NMR techniques for detailed characterization of protein structure and dynamics.

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy

The ¹H-¹³C HSQC experiment is a cornerstone of methyl-based NMR studies. It provides a two-dimensional correlation map where each peak corresponds to a specific methionine methyl group, with coordinates representing the chemical shifts of the attached proton (¹H) and the carbon (¹³C). nih.govacs.org These spectra are highly sensitive to the local chemical environment of the methyl group.

Changes in the position and intensity of cross-peaks in the ¹H-¹³C HSQC spectrum can provide valuable information about protein-ligand binding, conformational changes, and dynamics. researchgate.netresearchgate.net For instance, upon the addition of a ligand, shifts in the positions of specific methionine methyl resonances can identify residues involved in the binding interface.

Technique Information Obtained Relevance to L-METHIONINE-N-FMOC (METHYL-13C)
¹H-¹³C HSQCCorrelation of ¹H and ¹³C chemical shifts for each methyl group.Provides a unique "fingerprint" of methionine residues, sensitive to local environment changes. nih.govacs.orgresearchgate.net
Methyl-TROSYEnhanced spectral resolution and sensitivity for large proteins.Enables the study of high molecular weight systems by mitigating rapid signal decay. nih.govnih.gov

Multi-dimensional NMR Techniques for Protein Structure and Dynamics Elucidation

Beyond the 2D HSQC, multi-dimensional NMR experiments (3D and 4D) are employed to resolve spectral overlap and to establish through-bond and through-space connectivities. bitesizebio.comutoronto.ca These techniques are essential for the sequential assignment of resonances and the determination of the three-dimensional structure of proteins.

For studying protein dynamics, relaxation dispersion experiments are particularly powerful. These methods can probe conformational exchange processes occurring on the microsecond to millisecond timescale. The ¹³C-labeled methyl group of methionine is an ideal probe for such studies, providing insights into functionally important motions within proteins. nih.govacs.org

Research on Protein-Ligand Interactions and Conformational Dynamics via Methyl Probes

The strategic placement of methionine residues in protein hydrophobic cores and at protein-protein interfaces makes their methyl groups excellent reporters of binding events and associated conformational changes. nmr-bio.com

Upon ligand binding, chemical shift perturbations (CSPs) in the ¹H-¹³C HSQC spectrum of a ¹³C-methionine labeled protein can be used to map the binding site. acs.org The magnitude of the CSPs can provide information about the proximity of each methionine residue to the bound ligand. Furthermore, Nuclear Overhauser Effect (NOE) experiments can establish through-space proximity between the protein's methyl groups and the ligand, providing crucial distance restraints for determining the structure of the protein-ligand complex. nih.gov

The study of methyl group dynamics can also reveal important aspects of ligand binding. Changes in the flexibility of methionine side chains upon ligand binding, as measured by NMR relaxation experiments, can provide insights into the entropic contributions to the binding free energy. researchgate.netresearchgate.net

Application NMR Methodology Information Gained
Binding Site MappingChemical Shift Perturbation (CSP) analysis of ¹H-¹³C HSQC spectra.Identifies methionine residues in or near the ligand-binding pocket. acs.org
Protein-Ligand Complex StructureNuclear Overhauser Effect (NOE) spectroscopy.Provides distance restraints between protein methyl groups and ligand protons. nih.gov
Conformational DynamicsRelaxation Dispersion NMR.Characterizes changes in protein motion upon ligand binding. nih.govacs.org

Investigations of Specific Protein Systems Utilizing L-METHIONINE-N-FMOC (METHYL-13C)

The site-specific incorporation of L-methionine with a ¹³C-labeled methyl group, often facilitated by the use of L-METHIONINE-N-FMOC (METHYL-¹³C) in solid-phase peptide synthesis, has been a valuable tool in structural biology. This approach provides a sensitive probe for nuclear magnetic resonance (NMR) spectroscopy, enabling detailed investigations into the structure, dynamics, and interactions of various protein systems. The strategic placement of the ¹³C isotope on the methionine methyl group allows for the selective observation of this residue within a large protein, offering unique insights that might be obscured in uniformly labeled samples.

Detailed Research Findings

Protein SystemExperimental ContextKey Findings from ¹³C-Methyl Methionine Probes
Bacteriorhodopsin High-resolution ¹³C NMR spectroscopy was used to study the topography and dynamics of methionine residues in this membrane protein.The ¹³C-labeled methyl groups of the nine methionine residues provided distinct signals that could be assigned to residues on the hydrophilic surfaces, the hydrophobic surface, and the interior of the protein. This allowed for the evaluation of models for the protein's transmembrane folding and tertiary structure. Furthermore, NMR relaxation measurements revealed differences in the local dynamics of methionine side chains, with those in the native membrane environment showing more restricted motion compared to those in a detergent-solubilized state.
Calmodulin (Apo-CaM) ¹H and ¹³C Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion NMR experiments were performed on calmodulin labeled with ¹³C-methyl methionine.The study revealed that the C-terminal domain of calcium-free calmodulin undergoes conformational exchange on a microsecond-to-millisecond timescale. This dynamic process is believed to be important for the protein's ability to bind to its various targets. The high sensitivity of the ¹³C-labeled methyl group was crucial for detecting these transient conformational states.
Human Transferrin 2D [¹H, ¹³C] Heteronuclear Multiple Quantum Coherence (HMQC) NMR spectroscopy was employed to investigate metal-induced conformational changes in this large blood serum protein.The well-resolved signals from the nine ¹³C-labeled methionine methyl groups served as sensitive probes to monitor the binding of gallium ions (a substitute for iron). The chemical shift changes upon metal binding provided insights into the conformational changes occurring in both the N- and C-lobes of the protein and revealed communication between the two lobes, which is important for receptor recognition.
β2-Adrenergic Receptor (β2AR) ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) NMR spectra were acquired for the β2AR, a G protein-coupled receptor (GPCR), labeled with ¹³C-methyl methionine.The study provided evidence for the existence of multiple conformational states of the receptor that are not observed in crystal structures. The methionine methyl probes, dispersed throughout the transmembrane region, allowed for the characterization of conformational heterogeneity in the unliganded receptor as well as when bound to an agonist or an inverse agonist.

These examples underscore the power of using ¹³C-methyl-labeled methionine, facilitated by precursors like L-METHIONINE-N-FMOC (METHYL-¹³C), to gain high-resolution insights into the structure-function relationships of complex protein systems. The ability to selectively observe specific residues provides a window into local conformational changes, protein dynamics, and intermolecular interactions that are often critical for biological function.

Advanced Methodological Considerations and Future Research Directions

Strategies for Optimizing Isotope Incorporation Efficiency in Diverse Biological Systems

Achieving high levels of isotope incorporation is critical for the sensitivity and resolution of subsequent analytical studies. The efficiency of incorporating L-METHIONINE-N-FMOC (METHYL-13C) can be optimized through several strategies tailored to the specific biological expression system being used.

For bacterial systems, which are a common workhorse for protein expression, optimizing the composition of the growth media is paramount. The introduction of labeled precursors or amino acids should occur approximately one hour before inducing protein expression. nmr-bio.com To maximize the uptake of L-METHIONINE-N-FMOC (METHYL-13C), it is essential to use a minimal medium that is depleted of unlabeled methionine. This ensures that the cellular machinery preferentially utilizes the ¹³C-labeled amino acid for protein synthesis.

In more complex eukaryotic systems, such as mammalian or insect cells, direct supplementation of the labeled amino acid into the culture medium is the standard approach. nmr-bio.com This is particularly necessary for proteins that require post-translational modifications for proper folding and function. nmr-bio.com Similar to bacterial systems, using a methionine-depleted medium is crucial for efficient labeling. nmr-bio.com For instance, in suspension-cultured HEK293 cells, efficient incorporation of ¹³C methyl-labeled amino acids has been demonstrated, enabling the study of complex human proteins. nih.govrsc.org The production costs can be reasonable even at moderate expression levels. nih.govrsc.org

Codon optimization of the gene encoding the protein of interest can also enhance the efficiency and fidelity of N-methyl amino acid incorporation during in-vitro translation. nih.gov Furthermore, for studies requiring a highly deuterated protein background to simplify NMR spectra, the use of deuterated glucose as the carbon source in D₂O-based minimal media is advantageous. chemie-brunschwig.ch

Table 1: Factors Influencing Isotope Incorporation Efficiency
FactorStrategy for OptimizationApplicable Biological System(s)Key Considerations
Media CompositionUse of minimal media depleted of the corresponding unlabeled amino acid.Bacterial, Yeast, Insect, and Mammalian cellsEnsures preferential uptake of the labeled amino acid.
Timing of Label IntroductionAddition of the labeled amino acid approximately one hour prior to the induction of protein expression.Primarily in bacterial expression systems.Maximizes incorporation into the target protein.
Codon UsageOptimization of the codons in the gene of interest for the specific expression host.In-vitro translation systems and cellular expression.Can improve both the efficiency and fidelity of incorporation. nih.gov
Background DeuterationUse of deuterated glucose and D₂O in the growth media.Bacterial and Yeast systems for NMR studies.Reduces spectral complexity and enhances resolution. chemie-brunschwig.ch

Analytical Validation and Quality Control Protocols for Research Applications

Rigorous analytical validation and quality control are essential to ensure the reliability of research data generated using L-METHIONINE-N-FMOC (METHYL-13C). The quality of the Fmoc-protected amino acid itself is the first critical checkpoint. High-purity Fmoc amino acids, typically exceeding 99% as determined by High-Performance Liquid Chromatography (HPLC), lead to higher yields and easier purification of the final peptide or protein. altabioscience.comiris-biotech.de Impurities in the starting material can be incorporated into the growing peptide chain, complicating analysis. nih.gov

Once the labeled protein is expressed and purified, the incorporation efficiency of the ¹³C-methyl group must be verified. Mass spectrometry (MS) is a primary tool for this purpose. By comparing the mass spectra of the labeled and unlabeled protein, the degree of isotope incorporation can be accurately determined. wikipedia.org Tandem mass spectrometry (MS/MS) can further pinpoint the location of the label within the protein sequence, confirming site-specificity. nih.govacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is not only a primary application for this compound but also a powerful tool for quality control. A 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum provides a fingerprint of all the methyl groups in the protein. The presence and intensity of the signals corresponding to the ¹³C-labeled methionine methyl groups provide a direct measure of successful incorporation. nmr-bio.com The chemical shifts of these signals can also confirm the proper folding of the protein.

Table 2: Analytical Techniques for Validation and Quality Control
Analytical TechniqueParameter AssessedPurpose in Quality Control
High-Performance Liquid Chromatography (HPLC)Purity of L-METHIONINE-N-FMOC (METHYL-13C)Ensures the quality of the starting material for peptide synthesis or protein expression. altabioscience.comiris-biotech.de
Mass Spectrometry (MS)Molecular weight of the labeled proteinVerifies the incorporation of the ¹³C isotope by detecting the expected mass shift. wikipedia.org
Tandem Mass Spectrometry (MS/MS)Peptide fragmentation patternsConfirms the specific location of the ¹³C label within the protein sequence. nih.govacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy¹H-¹³C correlation spectraProvides direct evidence of isotope incorporation and can assess the structural integrity of the protein. nmr-bio.com

Emerging Research Avenues for L-METHIONINE-N-FMOC (METHYL-13C)

The unique properties of L-METHIONINE-N-FMOC (METHYL-13C) are opening up new frontiers in biological research. The selective labeling of methionine methyl groups provides a sensitive probe in structurally important regions of proteins, as these residues are often located in hydrophobic cores and at protein-protein interfaces. nmr-bio.com

One of the most promising emerging applications is in the study of large and complex protein machinery by solution NMR. nmr-bio.comnih.govrsc.org By selectively introducing ¹³C-labeled methyl groups into a highly deuterated protein, the spectral complexity is significantly reduced, allowing for the investigation of proteins and protein complexes approaching the megadalton size range. nih.gov This enables detailed studies of protein dynamics, allosteric regulation, and interactions with other biomolecules or small molecule drugs.

In the field of drug discovery, NMR-based screening using ¹³C-methyl labeled proteins is gaining traction. researchgate.net This method can be more sensitive than traditional ¹H-¹⁵N HSQC-based screening, allowing for the detection of weaker binding events and the characterization of fragment-based drug leads. researchgate.net

Furthermore, the use of [¹³C-methyl]methionine in untargeted NMR metabolomics is providing new insights into cellular metabolism. acs.org By tracing the fate of the ¹³C-methyl group, researchers can explore the "non-DNA methylome" and understand how methyl group metabolism is altered in disease states such as cancer. acs.org This approach can identify novel biomarkers and therapeutic targets.

Synergistic Application with Complementary Research Techniques

The true power of L-METHIONINE-N-FMOC (METHYL-13C) is realized when it is used in conjunction with other biophysical and computational techniques. This integrated approach provides a more complete picture of protein structure and function.

NMR data from ¹³C-methyl labeled proteins can be used to validate and refine high-resolution structures obtained from X-ray crystallography . While crystallography provides a static snapshot of the protein, NMR can reveal information about the dynamic nature of the protein in solution, including conformational changes that are essential for its biological activity. The selective labeling of methionine residues can provide key distance restraints for defining the protein's fold, particularly for regions that may be disordered or flexible in the crystal structure. acs.org

The combination of stable isotope labeling with mass spectrometry offers powerful quantitative proteomics workflows. nih.govbohrium.com Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be adapted to use L-METHIONINE-N-FMOC (METHYL-13C) to quantify changes in protein abundance or post-translational modifications in response to various stimuli. washington.edu

Computational modeling , including molecular dynamics simulations, can be used to interpret NMR data in a more quantitative manner. patsnap.com For example, NMR-derived structural restraints can be used to guide simulations, while the simulations can provide a theoretical framework for understanding the dynamic processes observed in the NMR experiments. This synergy is crucial for building accurate models of protein behavior.

Finally, techniques such as fluorescence microscopy can provide spatial and temporal context to the molecular-level information obtained from NMR. By fluorescently tagging the labeled protein, its localization and trafficking within the cell can be monitored, while NMR provides the detailed structural and dynamic information at a specific location or time point.

Q & A

Q. Q1: What experimental strategies optimize the incorporation of L-Methionine-N-FMOC (Methyl-13C) into proteins during metabolic labeling?

To maximize isotopic labeling efficiency, use Expi293™ Met (-) Expression Medium supplemented with L-Methionine-N-FMOC (Methyl-13C) for up to three cell passages prior to transfection. Empirically determine the optimal concentration of the labeled methionine to balance cell viability and labeling efficiency, as excessive concentrations can induce toxicity . Pre-culturing cells in labeled methionine-free medium enhances uptake during subsequent labeling phases.

Q. Q2: How can researchers validate successful isotopic incorporation of L-Methionine-N-FMOC (Methyl-13C) in biosynthetic studies?

Employ high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy to detect isotopic shifts. For example, in borosin peptide biosynthesis, LC-MS/MS analysis of S. oneidensis cultures supplemented with L-Methionine-N-FMOC (Methyl-13C) revealed an 85% enrichment of 13C in bis-N-methylated peptides, confirmed by isotopic distribution patterns in mass spectra .

Advanced Research Questions

Q. Q3: How should researchers resolve contradictions in methyl-13C incorporation observed across different biosynthetic pathways?

Contradictory results, such as the lack of methyl-13C incorporation into paraherquamide A’s β-methylproline ring despite precedents in bottromycin biosynthesis, necessitate systematic validation:

Verify precursor uptake : Use radiolabeled or dual-isotope tracers (e.g., [13C]-[2H]3-L-isoleucine) to confirm metabolic accessibility .

Analyze competing pathways : In paraherquamide A, [1-13C]-L-isoleucine (3.3–3.7% incorporation) indicated a four-electron oxidative cyclization pathway instead of direct methionine-derived methylation .

Cross-validate with genetic knockouts : Disrupt candidate methyltransferase genes to isolate pathway-specific contributions.

Q. Q4: What advanced methodologies enable tracing methyl-13C in dynamic metabolic networks?

Combine stable isotope-resolved metabolomics (SIRM) with high-resolution magic-angle spinning (HRMAS) ¹H-¹³C NMR. For instance, in melanoma models, L-[methyl-13C]methionine tracing revealed methionine-dependence phenotypes by quantifying 13C enrichment in intracellular S-adenosylmethionine (SAM) and glutathione, linking methyl flux to oncogenic metabolism .

Q. Q5: How can isotopic purity of L-Methionine-N-FMOC (Methyl-13C) impact structural studies in extracellular polymers?

In Penicillium fellutanum, [methyl-13C]pPxGM (phosphocholine-containing polysaccharide) was used to track phosphate recycling. LC-MS and NMR analyses showed that >99% isotopic purity minimized background noise, enabling precise detection of phosphocholine conversion to choline-O-sulfate and glycine betaine under phosphate-limiting conditions .

Methodological Considerations

Q. Q6: What are critical controls for ensuring specificity in methyl-13C tracer studies?

  • Negative controls : Use unlabeled methionine to establish baseline isotopic distributions.
  • Isotope dilution assays : Spike labeled samples with unlabeled standards to quantify incorporation efficiency.
  • Pathway-specific inhibitors : For example, cycloleucine blocks SAM synthesis, isolating methionine-specific methylation events .

Q. Q7: How does methyl-13C labeling enhance mechanistic studies of enzyme catalysis?

In RiPP (ribosomally synthesized and post-translationally modified peptide) biosynthesis, methyl-13C labeling in S. oneidensis clarified the stereochemical course of methyltransferase activity. Kinetic isotope effect (KIE) studies using 13C/12C ratios differentiated between radical vs. polar methylation mechanisms .

Data Interpretation Challenges

Q. Q8: How to address low incorporation rates (<1%) of methyl-13C in natural product biosynthesis?

Low incorporation (e.g., 0.6% in marcortine’s monoketopiperazine ring) may indicate:

Competing methylation sources : Endogenous SAM pools may dilute the labeled precursor.

Rate-limiting enzymatic steps : Use time-course sampling to identify bottleneck reactions.

Alternative pathways : As seen in β-methylproline biosynthesis, isotopic tracing with non-methionine precursors (e.g., isoleucine) may reveal parallel routes .

Analytical Best Practices

Q. Q9: What are the advantages of tandem mass spectrometry (MS/MS) for methyl-13C studies?

MS/MS enables fragment-specific isotopic analysis. For example, in borosin peptide analysis, collision-induced dissociation (CID) localized 13C labels to N-methylated residues, distinguishing them from unmodified regions .

Q. Q10: How to quantify methyl-13C enrichment in complex biological matrices?

Use isotope ratio mass spectrometry (IRMS) coupled with gas chromatography (GC) for absolute quantification. Alternatively, ¹³C-edited ¹H NMR spectra (e.g., HSQC) resolve site-specific enrichment in proteins or metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.